6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one
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Overview
Description
“6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one”, involves a series of chemical reactions . The specific synthesis process for this compound is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one” is complex, as indicated by its name. It includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring .
Scientific Research Applications
Cancer Therapy
Both compounds are derivatives of 1H-pyrrolo[2,3-b]pyridine, which have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy . These compounds could inhibit the proliferation of cancer cells and induce apoptosis .
Inhibition of Cell Migration and Invasion
In addition to their potential as cancer therapeutics, these compounds have also been found to significantly inhibit the migration and invasion of cancer cells . This could be particularly useful in preventing the spread of cancer to other parts of the body.
Drug Development
Given their potent activities and low molecular weight, these compounds could serve as appealing lead compounds beneficial to the subsequent optimization . They could potentially be developed into drugs for the treatment of various cancers.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
The compound interacts with FGFRs, exhibiting potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are activated upon the compound’s interaction with FGFRs . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
6-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9(2)18-8-11(10-3-5-15-7-13(10)18)12-4-6-16-14(19)17-12/h3-9H,1-2H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSGCHXRQDQHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=NC=C2)C3=CC=NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729145 |
Source
|
Record name | 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221153-86-1 |
Source
|
Record name | 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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